molecular formula C17H12Cl2N6O5 B11543848 4-amino-N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11543848
M. Wt: 451.2 g/mol
InChI Key: AHXSLEOLORMBLA-QPSGOUHRSA-N
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Description

4-AMINO-N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-5-NITROPHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes an oxadiazole ring, a hydrazide group, and various substituents such as dichlorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-5-NITROPHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the dichlorophenyl group: This can be done through a substitution reaction using suitable chlorinated reagents.

    Final condensation: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions, such as refluxing in ethanol with a catalytic amount of acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-5-NITROPHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

    Condensation: Ethanol or methanol as solvents with catalytic amounts of acids or bases.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

    Condensation: Hydrazones and related compounds.

Scientific Research Applications

4-AMINO-N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-5-NITROPHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-AMINO-N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-5-NITROPHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-5-NITROPHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE: shares similarities with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of 4-AMINO-N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-5-NITROPHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both dichlorophenyl and nitrophenyl groups, along with the oxadiazole and hydrazide moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H12Cl2N6O5

Molecular Weight

451.2 g/mol

IUPAC Name

4-amino-N-[(E)-[2-[(2,4-dichlorophenyl)methoxy]-5-nitrophenyl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C17H12Cl2N6O5/c18-11-2-1-9(13(19)6-11)8-29-14-4-3-12(25(27)28)5-10(14)7-21-22-17(26)15-16(20)24-30-23-15/h1-7H,8H2,(H2,20,24)(H,22,26)/b21-7+

InChI Key

AHXSLEOLORMBLA-QPSGOUHRSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=NON=C2N)OCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=NON=C2N)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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